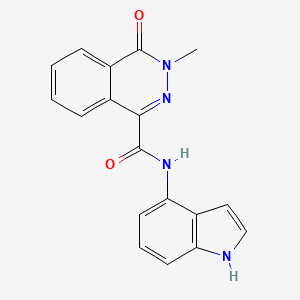

N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(1H-Indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazin-1-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg beginnt mit der Herstellung des Indol-Derivats, gefolgt von der Bildung des Phthalazin-Ringsystems. Wichtige Schritte umfassen:

Bildung des Indol-Derivats: Der Indol-Kern kann durch die Fischer-Indol-Synthese hergestellt werden, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton unter sauren Bedingungen umfasst.

Phthalazin-Ringbildung: Der Phthalazin-Ring kann durch die Cyclisierung geeigneter Hydrazinderivate mit Phthalsäureanhydrid oder seinen Derivaten aufgebaut werden.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Indol-Derivats mit dem Phthalazin-Zwischenprodukt unter Bedingungen, die die Amidbindungsbildung fördern, wie z. B. die Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren zur Verbesserung der Reaktions Effizienz und Skalierbarkeit sowie fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(1H-Indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazin-1-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Indol-Rest kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Indol-2,3-dion-Derivaten führt.

Reduktion: Die Reduktion der Carbonylgruppen kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden, was zu den entsprechenden Alkoholen führt.

Substitution: Elektrophile Substitutionsreaktionen können am Indol-Ring auftreten, insbesondere an der 3-Position, unter Verwendung von Reagenzien wie Halogenen oder Nitroverbindungen unter sauren Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄)

Substitution: Halogene (z. B. Br₂, Cl₂), Nitroverbindungen (z. B. HNO₃)

Hauptprodukte

Oxidation: Indol-2,3-dion-Derivate

Reduktion: Entsprechende Alkohole

Substitution: Halogenierte oder nitrierte Indol-Derivate

Wissenschaftliche Forschungsanwendungen

N-(1H-Indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazin-1-carboxamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als biochemischer Marker zur Untersuchung zellulärer Prozesse.

Medizin: Wegen seiner potenziellen therapeutischen Wirkungen erforscht, insbesondere in der Krebsforschung, da es in der Lage ist, bestimmte Enzyme und Signalwege zu hemmen, die an der Zellproliferation beteiligt sind.

Wirkmechanismus

Der Mechanismus, durch den N-(1H-Indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazin-1-carboxamid seine Wirkungen ausübt, beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise Enzyme wie Kinasen oder Proteasen hemmen, was zur Störung von Signalwegen führt, die für das Zellwachstum und das Überleben entscheidend sind. Der Indol-Rest ist dafür bekannt, mit verschiedenen biologischen Rezeptoren zu interagieren, was zu seiner pharmakologischen Aktivität beiträgt.

Eigenschaften

Molekularformel |

C18H14N4O2 |

|---|---|

Molekulargewicht |

318.3 g/mol |

IUPAC-Name |

N-(1H-indol-4-yl)-3-methyl-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C18H14N4O2/c1-22-18(24)12-6-3-2-5-11(12)16(21-22)17(23)20-15-8-4-7-14-13(15)9-10-19-14/h2-10,19H,1H3,(H,20,23) |

InChI-Schlüssel |

RHKZGXMURFMFGR-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=C3C=CN4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the phthalazine ring system. Key steps include:

Formation of Indole Derivative: The indole nucleus can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Phthalazine Ring Formation: The phthalazine ring can be constructed through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

Coupling Reaction: The final step involves coupling the indole derivative with the phthalazine intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds under acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (e.g., Br₂, Cl₂), nitro compounds (e.g., HNO₃)

Major Products

Oxidation: Indole-2,3-dione derivatives

Reduction: Corresponding alcohols

Substitution: Halogenated or nitrated indole derivatives

Wissenschaftliche Forschungsanwendungen

N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

Wirkmechanismus

The mechanism by which N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways critical for cell growth and survival. The indole moiety is known to interact with various biological receptors, contributing to its pharmacological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(1H-Indol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazin-1-carboxamid

- N-(1H-Indol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazin-1-carboxamid

Einzigartigkeit

N-(1H-Indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazin-1-carboxamid ist einzigartig aufgrund der spezifischen Position der Indol-Anbindung, die seine biologische Aktivität und die Interaktion mit molekularen Zielstrukturen deutlich beeinflussen kann. Diese positionelle Spezifität kann zu Unterschieden in der Bindungsaffinität und Selektivität führen, was es zu einer wertvollen Verbindung für gezielte therapeutische Anwendungen macht.

Biologische Aktivität

N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by an indole moiety linked to a dihydrophthalazine core. The molecular formula is with a molecular weight of 272.27 g/mol. Its structural features are crucial for its biological activity, influencing its interaction with biological targets.

Research indicates that N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various kinases involved in cancer progression, particularly targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung carcinoma cells, with IC50 values ranging from sub-micromolar to low micromolar levels .

- Antiangiogenic Properties : The compound's ability to inhibit angiogenesis has been linked to its effects on endothelial cells, suggesting it may be useful in treating conditions characterized by abnormal blood vessel growth .

In Vitro Studies

Numerous studies have evaluated the biological activity of N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide through various assays:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.64 | Antiproliferative |

| H460 (Lung Cancer) | 0.89 | Antiproliferative |

| HepG2 (Liver Cancer) | 1.25 | Antiproliferative |

| Ea.hy926 (Endothelial) | 4.00 | Antiangiogenic |

These findings suggest that the compound possesses significant antiproliferative and antiangiogenic properties.

Case Studies

A notable case study involved the evaluation of this compound against renal cancer cell lines CAKI-1 and A498. The results indicated that it was significantly more effective than standard treatments like sunitinib, showcasing its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.